molecular formula C8H10BrNO2S B6160002 1-(4-bromophenyl)ethane-1-sulfonamide CAS No. 1249493-90-0

1-(4-bromophenyl)ethane-1-sulfonamide

Cat. No.: B6160002
CAS No.: 1249493-90-0
M. Wt: 264.1
InChI Key:
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Description

1-(4-bromophenyl)ethane-1-sulfonamide is an organic compound with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane sulfonamide group. This compound is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromophenyl)ethane-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzene with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted phenyl ethanesulfonamides.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

1-(4-bromophenyl)ethane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may interfere with cellular pathways, affecting processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)ethane-1-sulfonamide
  • 1-(4-fluorophenyl)ethane-1-sulfonamide
  • 1-(4-iodophenyl)ethane-1-sulfonamide

Uniqueness

1-(4-bromophenyl)ethane-1-sulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Properties

CAS No.

1249493-90-0

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.1

Purity

95

Origin of Product

United States

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